Besipirdine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

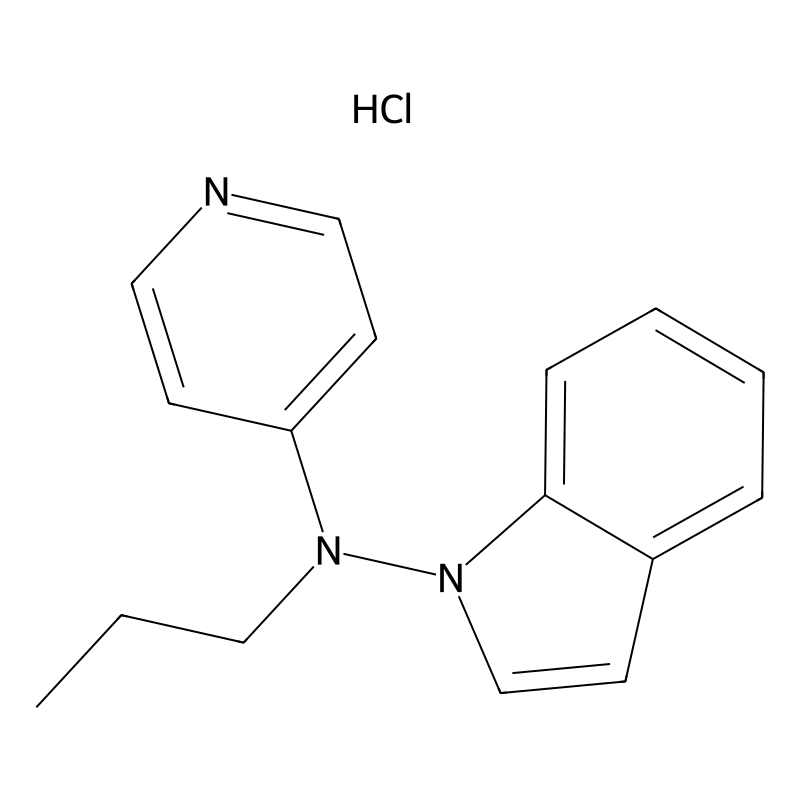

Besipirdine, chemically known as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. It belongs to a class of compounds known as indoleamines, which are characterized by the presence of an indole ring structure. Besipirdine exhibits a unique profile of biological activity, combining cholinomimetic properties with noradrenergic effects, making it a candidate for further clinical development .

Besipirdine has been extensively studied for its biological activities. It acts as a cholinomimetic agent, meaning it mimics the action of acetylcholine at cholinergic receptors. In vitro studies have demonstrated its ability to inhibit [3H]quinuclidinyl benzilate binding, which is indicative of its cholinergic activity. Additionally, besipirdine has shown efficacy in reversing scopolamine-induced behavioral deficits in vivo, suggesting potential utility in cognitive enhancement .

Moreover, besipirdine also interacts with adrenergic mechanisms. It inhibits voltage-dependent sodium and potassium channels, contributing to its diverse pharmacological profile . This dual action on cholinergic and adrenergic systems may enhance its therapeutic potential.

The synthesis of besipirdine can be achieved through various methods, but the most common involves the aforementioned reaction between N-propyl-1H-indol-1-amine and 4-chloropyridine. Alternative synthetic routes may include modifications to improve yield or enhance specific biological activities. Research has focused on optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize the efficiency of besipirdine production .

Besipirdine's primary application lies in the field of neuropharmacology, particularly for treating cognitive disorders such as Alzheimer's disease. Its cholinomimetic properties make it a candidate for therapies aimed at enhancing cognitive function and memory retention. Additionally, due to its interaction with adrenergic receptors and ion channels, besipirdine may have broader applications in treating various neurological conditions .

Studies investigating the interactions of besipirdine with various receptors and channels have revealed its multifaceted pharmacological profile. Notably, it has been shown to inhibit voltage-dependent sodium channels and potassium channels, which may contribute to its therapeutic effects . Furthermore, research indicates that besipirdine can enhance adrenergic signaling pathways, suggesting potential applications beyond cognitive enhancement .

Besipirdine shares structural and functional similarities with several other compounds within the indoleamine class and related structures. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Donepezil | Aryl carbamate | Acetylcholinesterase inhibitor | Primarily used for Alzheimer's |

| Galantamine | Alkaloid | Acetylcholinesterase inhibitor | Also modulates nicotinic receptors |

| Rivastigmine | Carbamate | Acetylcholinesterase inhibitor | Dual action on butyrylcholinesterase |

| Moclobemide | Reversible MAO inhibitor | Antidepressant effects | Selective for monoamine oxidase A |

Besipirdine's uniqueness lies in its combination of cholinomimetic activity and noradrenergic enhancement, distinguishing it from other compounds primarily focused on cholinergic mechanisms alone .

The development of besipirdine, chemically known as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, originated from pioneering work at Hoechst-Roussel Pharmaceuticals in the 1990s. The foundational synthetic methodology was first described in United States Patent 4,970,218, filed in 1990 by Effland and colleagues [1]. This seminal patent established the fundamental approach for preparing N-alkyl-N-pyridinyl-1H-indol-1-amines, laying the groundwork for what would eventually become the clinical candidate besipirdine [2].

Subsequent patent filings by Hoechst AG, particularly United States Patent 5,459274 issued in 1995, refined the original methodology to address both synthetic efficiency and the emerging understanding of besipirdine's pharmacological properties [2]. This later patent described optimized reaction conditions that enhanced the memory-enhancing, analgesic, and antidepressant qualities of the final product while maintaining synthetic feasibility [4].

The transition from Hoechst AG to Aventis Pharmaceuticals brought additional refinements, culminating in World Patent Application WO2005/035496, which detailed improved processes for the preparation of N-amino substituted heterocyclic compounds [5] [2]. This patent series represented the evolution of synthetic methodology from initial discovery through clinical development phases.

Key Intermediate: 2-[(3-Phenylpropanoyl)amino]pyridine 1-Oxide

The synthesis of besipirdine relies critically on the preparation and utilization of 2-[(3-Phenylpropanoyl)amino]pyridine 1-oxide as a key intermediate. This compound represents a crucial structural motif that enables the subsequent formation of the indole-pyridine linkage characteristic of besipirdine [6] [7].

The preparation of 2-[(3-Phenylpropanoyl)amino]pyridine 1-oxide can be achieved through several distinct methodological approaches. The most commonly employed strategy involves the direct amination of pyridine N-oxides using activated acylation reagents [8]. Londregan and colleagues demonstrated that phosphonium salts, particularly PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), function as effective N-oxide activators for the regioselective addition of amine nucleophiles [8].

An alternative synthetic approach utilizes trimethylsilyl triflate (TMSOTf)-mediated coupling reactions between pyridine N-oxides and activated isocyanides [7] [9]. Vamos and Cosford reported that this methodology provides access to substituted 2-aminopyridines through a two-step process involving initial formamide formation followed by mild hydrolytic cleavage [7]. The reaction proceeds through an isolable N-formylaminopyridine intermediate, which can be selectively deprotected under acidic conditions to yield the desired 2-aminopyridine derivatives [9].

The regioselectivity of these transformations is controlled by both steric and electronic factors inherent to the pyridine N-oxide substrate [6]. Electron-withdrawing substituents on the pyridine ring enhance the electrophilicity of the activated intermediate, thereby facilitating nucleophilic attack at the 2-position [10]. Conversely, electron-donating groups can direct reactivity toward alternative positions, necessitating careful substrate design to achieve the desired regiochemical outcome [10].

Scalability Challenges in Indole-Pyridine Hybridization

The industrial-scale synthesis of besipirdine presents significant challenges primarily related to the formation and stabilization of the indole-pyridine hybrid structure. The besipirdine synthesis processes described in the original patents consistently lead to compounds whose polymorphic profile is not reproducible from one batch to another [5]. This variability in crystal form represents a critical challenge for pharmaceutical manufacturing, where consistent physical properties are essential for regulatory compliance and therapeutic efficacy.

Five distinct polymorphic forms of besipirdine hydrochloride have been identified and characterized: Form I, Form II, Form III, Form IV, and Form V [5]. Among these, Form I demonstrates the greatest thermodynamic stability under typical pharmaceutical storage and usage conditions [5]. However, achieving consistent production of Form I requires specialized crystallization techniques and environmental controls that significantly impact manufacturing scalability [5].

The indole-pyridine coupling reaction itself presents additional scalability challenges due to the sensitivity of the reaction intermediates to oxygen, moisture, and temperature variations [11] [12]. Traditional transition metal-catalyzed coupling approaches, while effective on laboratory scales, often require expensive noble metal catalysts and anhydrous reaction conditions that become prohibitively costly at manufacturing scales [13] [14].

The formation of undesired regioisomers during the coupling process further complicates large-scale synthesis [11]. Carbon atom insertion into pyrrole and indole cores, as demonstrated by recent mechanistic studies, can lead to multiple products depending on the substitution pattern and reaction conditions [11]. This selectivity challenge necessitates either extensive purification protocols or the development of highly selective catalytic systems.

Modern approaches to addressing these scalability challenges have focused on the development of more robust catalytic systems and improved process control methodologies [15] [16]. The implementation of continuous flow chemistry and automated process monitoring has shown promise in maintaining consistent reaction conditions while reducing batch-to-batch variability [16].

Modern Catalytic Approaches for Structural Analogs

Contemporary synthetic methodology for besipirdine analogs has evolved significantly beyond the original Hoechst-Roussel approaches, incorporating advanced catalytic systems that offer improved efficiency, selectivity, and environmental sustainability. Rhodium-catalyzed annulation reactions have emerged as particularly powerful tools for constructing 1-aminoindole frameworks related to besipirdine [17] [15].

Chen and colleagues demonstrated that rhodium(III)-catalyzed C-H bond activation enables the direct synthesis of unsubstituted 1-aminoindole compounds through [3 + 2] annulation using hydrazides and vinylene carbonate [17]. This transformation proceeds under mild reaction conditions without requiring external oxidants, exhibiting excellent regioselectivity and broad functional group tolerance [17]. The methodology provides access to structural analogs that would be challenging to prepare using traditional synthetic approaches.

Palladium-catalyzed multicomponent assembly reactions represent another significant advancement in the synthesis of besipirdine-related structures [18]. These transformations enable the one-pot synthesis of highly substituted indoles through the combination of three independent components: an aniline precursor, a carbonyl compound, and an aryl halide [18]. The process involves sequential Buchwald-Hartwig coupling, condensation, and arene-alkene coupling reactions mediated by a single palladium catalyst system [18].

Iron-based catalytic systems have shown particular promise for the synthesis of hybrid pyridine derivatives containing both indole and sulfonate moieties [16] [19]. Zarei and colleagues developed a heterogeneous Fe₃O₄@SiO₂@urea-rich ligand/choline chloride catalyst system that enables the efficient synthesis of these complex heterocyclic structures under solvent-free conditions [16]. This approach offers significant environmental advantages while maintaining high synthetic efficiency.

Gold catalysis has contributed to the development of novel oxidative coupling methodologies for heteroaromatic systems [20]. The use of gold complexes as π-acidic catalysts enables the selective oxidation of alkynes by heteroarene N-oxides, providing new strategies for constructing complex molecular architectures relevant to besipirdine analog synthesis [20].

Besipirdine represents a complex pharmacological compound with multifaceted target engagement patterns across several key neurotransmitter and ion channel systems [1] [2]. This indole-substituted analog of 4-aminopyridine demonstrates a sophisticated profile of molecular interactions that contribute to its unique therapeutic potential [3] [4].

α-Adrenoceptor Antagonism (α1/α2 Subtype Specificity)

The α-adrenoceptor antagonism profile of besipirdine exhibits pronounced selectivity for the α2-adrenoceptor subtype, with significantly reduced affinity for α1-adrenoceptors [5] [2]. Quantitative binding studies reveal that besipirdine demonstrates a binding affinity (Ki) of 380 nanomolar for α2-adrenoceptors, representing a moderate but clinically relevant interaction [5]. This binding affinity positions besipirdine as a selective α2-adrenoceptor antagonist with therapeutic implications for central nervous system modulation.

The metabolite N-despropyl-besipirdine (P7480) demonstrates substantially enhanced potency at α2-adrenoceptors, with a Ki value of 10 nanomolar, representing a 38-fold increase in binding affinity compared to the parent compound [5]. This metabolite-mediated enhancement suggests that hepatic metabolism significantly contributes to the overall α2-adrenoceptor antagonism observed with besipirdine administration.

Mechanistic studies demonstrate that besipirdine facilitates the stimulated release of tritiated norepinephrine from rat cortical slices through presynaptic autoreceptor blockade [5]. This functional consequence of α2-adrenoceptor antagonism results in enhanced noradrenergic neurotransmission, contributing to the compound's cholinomimetic and cognitive-enhancing properties. The presynaptic location of α2-adrenoceptors allows besipirdine to modulate neurotransmitter release through negative feedback inhibition reversal.

In contrast to its α2-adrenoceptor activity, besipirdine demonstrates minimal direct interaction with α1-adrenoceptors [5]. The metabolite P7480 exhibits postsynaptic α1-adrenoceptor agonist activity in rat aorta rings and pithed rat preparations, but this activity is not observed with the parent compound [5]. This differential receptor selectivity between besipirdine and its metabolite contributes to the complex cardiovascular effects observed during clinical administration.

Voltage-Gated Ion Channel Modulation

The voltage-gated ion channel modulation capabilities of besipirdine represent a fundamental aspect of its pharmacological profile, encompassing both sodium and potassium channel interactions with distinct kinetic characteristics [6] [7].

Sodium Channel Inhibition Kinetics

Besipirdine demonstrates potent inhibitory activity against voltage-dependent sodium channels through multiple experimental paradigms [6] [7]. The primary quantitative measure of sodium channel inhibition is reflected in the inhibition of tritiated batrachotoxin binding, with an IC50 value of 5.5 ± 0.2 micromolar in rat brain vesicular preparations [6] [7]. This binding affinity indicates that besipirdine interacts with sodium channels at a site proximate to the batrachotoxin/veratridine binding domain, suggesting competitive inhibition at this specific recognition site.

Functional studies using veratridine-stimulated sodium influx in primary cultured cortical neurons demonstrate concentration-dependent inhibition by besipirdine [6] [7]. The compound effectively blocks veratridine-induced increases in intracellular free sodium concentrations, confirming its ability to modulate sodium channel function at the cellular level. This inhibition extends to secondary effects on calcium homeostasis, as besipirdine also concentration-dependently inhibits veratridine-stimulated increases in intracellular free calcium [6] [7].

The neurotransmitter release studies provide additional evidence for sodium channel inhibition, with besipirdine concentrations ranging from 30 to 100 micromolar producing up to complete inhibition of veratridine-stimulated noradrenaline release from rat cortical slices [6] [7]. This functional endpoint demonstrates the physiological relevance of sodium channel inhibition in modulating neurotransmitter dynamics.

Detailed mechanistic analysis reveals that besipirdine exhibits competitive inhibition of tritiated batrachotoxin binding in vesicular membrane preparations [6] [7]. However, in rat brain synaptosomes, the antagonism appears non-competitive, with the maximal stimulation of intracellular calcium induced by veratridine decreasing with increasing besipirdine concentrations [6] [7]. This differential binding behavior suggests complex interactions with multiple conformational states of the sodium channel.

The binding site characterization indicates that besipirdine interacts with a recognition domain closely associated with the batrachotoxin/veratridine binding site on voltage-sensitive sodium channels [6] [7]. This site represents a critical regulatory region for sodium channel function, and besipirdine's interaction at this location contributes to its overall neurotropic effects.

Potassium Channel Interaction Dynamics

Besipirdine exhibits significant interactions with voltage-gated potassium channels, contributing to its complex electrophysiological profile [8] [9]. The compound functions as a potassium channel blocker with cholinergic and adrenergic activity, where the cholinergic activity specifically involves stimulating phosphatidylinositol turnover and reducing potassium currents [8].

The mechanism of potassium channel inhibition by besipirdine involves direct channel blockade, resulting in reduced potassium currents across neuronal membranes [8] [9]. This reduction in potassium conductance contributes to enhanced membrane excitability and prolonged action potential duration, factors that facilitate neurotransmitter release and synaptic transmission.

Experimental evidence suggests that besipirdine affects multiple types of potassium channels, including voltage-gated potassium channels and potentially other potassium channel subtypes such as TREK-1 channels [8] [9]. The concentration ranges effective for potassium channel inhibition appear similar to those observed for sodium channel effects, suggesting coordinated modulation of both channel types at therapeutic concentrations.

The functional outcomes of potassium channel inhibition include enhanced neurotransmission and modified membrane excitability [8] [9]. These effects contribute to the overall cholinomimetic activity of besipirdine and support its potential therapeutic applications in cognitive enhancement and neurodegenerative disease treatment.

The clinical relevance of potassium channel modulation extends beyond direct channel effects to encompass broader impacts on neuronal excitability and network function [8] [9]. The combination of sodium channel inhibition and potassium channel blockade creates a unique electrophysiological signature that distinguishes besipirdine from other neurotropic compounds.

Monoamine Transporter Inhibition (NET/SERT)

The monoamine transporter inhibition profile of besipirdine encompasses both norepinephrine transporter and serotonin transporter systems, positioning the compound within the class of serotonin-norepinephrine reuptake inhibitors [1] [2] [10]. This dual transporter inhibition contributes significantly to the compound's antidepressant and cognitive-enhancing properties.

Norepinephrine transporter inhibition by besipirdine occurs through competitive inhibition mechanisms, resulting in increased synaptic norepinephrine concentrations [2] [5]. This reuptake inhibition works synergistically with the α2-adrenoceptor antagonism to enhance adrenergic neurotransmission through both presynaptic release facilitation and reduced reuptake clearance. The enhanced noradrenergic activity contributes to the compound's effects on attention, arousal, and cognitive function.

Serotonin transporter inhibition represents the second component of besipirdine's monoamine transporter profile [1] [2]. The compound demonstrates moderate affinity for the serotonin transporter, resulting in increased synaptic serotonin concentrations through reuptake inhibition. This serotonergic enhancement contributes to mood regulation and cognitive processing, supporting the compound's potential antidepressant effects.

The selectivity profile of besipirdine for monoamine transporters indicates moderate affinity for both norepinephrine and serotonin transporters, with balanced inhibition contributing to its classification as a serotonin-norepinephrine reuptake inhibitor [1] [2]. This balanced profile distinguishes besipirdine from selective serotonin reuptake inhibitors and provides a broader spectrum of monoaminergic enhancement.

Clinical studies support the functional significance of monoamine transporter inhibition, with besipirdine administration resulting in sustained cognitive performance during treatment periods compared to placebo-treated subjects who demonstrated performance deterioration [10]. The persistence of effects after treatment withdrawal suggests that the monoamine transporter inhibition provides symptomatic benefit rather than disease-modifying effects.

The enhanced adrenergic and serotonergic neurotransmission resulting from transporter inhibition contributes to besipirdine's overall therapeutic profile in neurodegenerative disease treatment [10] [2]. The combination of increased neurotransmitter availability with the ion channel modulation effects creates a comprehensive approach to enhancing synaptic function and cognitive performance.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Hubbard JW, Nordstrom ST, Smith CP, Brooks KM, Laws-Ricker L, Zhou L, Vargas HM. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog. J Pharmacol Exp Ther. 1997 Apr;281(1):337-46. PubMed PMID: 9103515.

3: Huff FJ, Antuono PG, Delagandara JE, McDonald MA, Cutler NR, Cohen SR, Green RC, Zemlan FP, Crismon ML, Alter M, Shipley JE, Reichman WE. A treatment and withdrawal trial of besipirdine in Alzheimer disease. Alzheimer Dis Assoc Disord. 1996 Summer;10(2):93-102. PubMed PMID: 8727171.

4: Tang L, Smith CP, Huger FP, Kongsamut S. Effects of besipirdine at the voltage-dependent sodium channel. Br J Pharmacol. 1995 Nov;116(5):2468-72. PubMed PMID: 8581286; PubMed Central PMCID: PMC1909035.

5: Huff FJ. Preliminary evaluation of besipirdine for the treatment of Alzheimer's disease. Besipirdine Study Group. Ann N Y Acad Sci. 1996 Jan 17;777:410-4. PubMed PMID: 8624122.

6: Tang L, Kongsamut S. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184. Eur J Pharmacol. 1996 Apr 4;300(1-2):71-4. PubMed PMID: 8741167.

7: Sramek JJ, Viereck C, Huff FJ, Wardle T, Hourani J, Stewart JA, Cutler NR. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease. Life Sci. 1995;57(12):1241-8. PubMed PMID: 7674813.

8: Woods-Kettelberger AT, Smith CP, Corbett R, Szewczak MR, Roehr JE, Bores GM, Klein JT, Kongsamut S. Besipirdine (HP 749) reduces schedule-induced polydipsia in rats. Brain Res Bull. 1996;41(2):125-30. PubMed PMID: 8879677.

9: Rao GP, Davis PJ. Microbial models of mammalian metabolism. Biotransformations of HP 749 (besipirdine) using Cunninghamella elegans. Drug Metab Dispos. 1997 Jun;25(6):709-15. Erratum in: Drug Metab Dispos 1997 Aug;25(8):1016. PubMed PMID: 9193872.

10: Klein JT, Davis L, Olsen GE, Wong GS, Huger FP, Smith CP, Petko WW, Cornfeldt M, Wilker JC, Blitzer RD, Landau E, Haroutunian V, Martin LL, Effland RC. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. J Med Chem. 1996 Jan 19;39(2):570-81. PubMed PMID: 8558529.

11: Hubbard JW, Hsu RS, Griffiths L, Natarajan C, Dean R, Dileo EM, Hintze TH. The pharmacokinetics and cardiovascular pharmacodynamics of HP 749 (besipirdine HCl) and metabolite P86-7480 in the conscious monkey. J Clin Pharmacol. 1995 Jul;35(7):688-96. PubMed PMID: 7560249.

12: Smith CP, Huger FP, Petko W, Kongsamut S. HP 749 enhances calcium-independent release of [3H]norepinephrine from rat cortical slices and synaptosomes. Neurochem Res. 1994 Oct;19(10):1265-70. PubMed PMID: 7891842.

13: Hsu RS, DiLeo EM, Chesson SM, Klein JT, Effland RC. Determination of HP 749, a potential therapeutic agent for Alzheimer's disease, in plasma by high-performance liquid chromatography. J Chromatogr. 1991 Dec 6;572(1-2):352-9. PubMed PMID: 1818073.